4-Azidobenzoyloxyethylmethacrylate

説明

4-Azidobenzoyloxyethylmethacrylate (CAS: N/A) is a methacrylate derivative featuring a 4-azidobenzoyloxyethyl functional group. Its structure comprises a methacrylate backbone esterified with a 4-azidobenzoyloxy group, rendering it highly reactive under UV light due to the azide moiety. This compound is primarily utilized in photopolymerization applications, such as in the fabrication of hydrogels, dental resins, and photoresist materials, where its azide group enables rapid crosslinking via nitrene intermediate formation upon irradiation [1].

特性

CAS番号 |

55025-80-4 |

|---|---|

分子式 |

C13H13N3O4 |

分子量 |

275.26 g/mol |

IUPAC名 |

2-(2-methylprop-2-enoyloxy)ethyl 4-azidobenzoate |

InChI |

InChI=1S/C13H13N3O4/c1-9(2)12(17)19-7-8-20-13(18)10-3-5-11(6-4-10)15-16-14/h3-6H,1,7-8H2,2H3 |

InChIキー |

KWNOWBYKTBWTJC-UHFFFAOYSA-N |

SMILES |

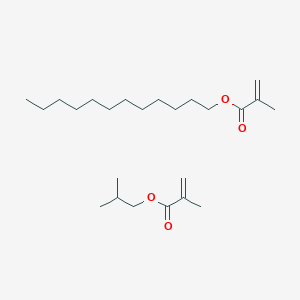

CCCCCCCCCCCCOC(=O)C(=C)C.CC(C)COC(=O)C(=C)C |

正規SMILES |

CC(=C)C(=O)OCCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

他のCAS番号 |

55025-80-4 |

同義語 |

4-azidobenzoyloxyethylmethacrylate p-azidobenzoyloxyethylmethacrylate para-azidobenzoyloxyethylmethacrylate |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidobenzoyloxyethylmethacrylate typically involves the esterification of 4-azidobenzoic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound.

Types of Reactions:

Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Photochemical Reactions: The azido group can also participate in photochemical reactions, generating reactive nitrene intermediates that can further react with other molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Photochemical Reactions: UV light is often used to initiate photochemical reactions involving the azido group.

Major Products:

Substitution Products: Various substituted benzoyloxyethylmethacrylate derivatives.

Photochemical Products: Nitrene intermediates and their subsequent reaction products.

科学的研究の応用

4-Azidobenzoyloxyethylmethacrylate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of photo-crosslinkable polymers, which have applications in coatings, adhesives, and biomedical devices.

Materials Science: The compound is employed in the development of advanced materials with unique properties, such as photoresponsive surfaces and smart materials.

Bioconjugation: The azido group allows for bioorthogonal click chemistry, enabling the conjugation of biomolecules for various biological studies.

作用機序

The mechanism of action of 4-Azidobenzoyloxyethylmethacrylate primarily involves the reactivity of the azido group. Upon exposure to UV light, the azido group generates a nitrene intermediate, which can insert into C-H bonds or react with other functional groups. This reactivity is harnessed in the formation of crosslinked polymer networks and in bioconjugation reactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, 4-Azidobenzoyloxyethylmethacrylate is compared below with three analogs: 4-(Dimethylamino)benzohydrazide (), 2-Hydroxyethyl Methacrylate (HEMA), and 4-Nitrobenzoyloxyethylmethacrylate.

Table 1: Comparative Properties of this compound and Analogs

Key Research Findings

a) Photoreactivity vs. Thermal Stability

The azide group in this compound facilitates rapid photochemical crosslinking (quantum yield ~0.3–0.5), outperforming HEMA’s hydroxyl-driven hydration but introducing light sensitivity . In contrast, 4-(Dimethylamino)benzohydrazide exhibits robust thermal stability (decomposition >200°C) due to its hydrogen-bonded lattice (lattice energy: −168.9 kJ/mol via DFT calculations) .

c) Hydrogen Bonding and Crystallinity

4-(Dimethylamino)benzohydrazide forms N–H⋯O hydrogen bonds (2.85–3.10 Å), stabilizing its crystal lattice . By contrast, this compound’s azide and methacrylate groups hinder crystallization, favoring amorphous polymeric networks.

Challenges and Limitations

- Safety : The azide group poses explosion risks if heated or mechanically agitated, requiring stringent handling compared to HEMA or benzohydrazides.

- Synthesis Complexity: Introducing the azide group demands multi-step synthesis (e.g., diazotization-azidation), increasing production costs relative to nitro or dimethylamino analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。